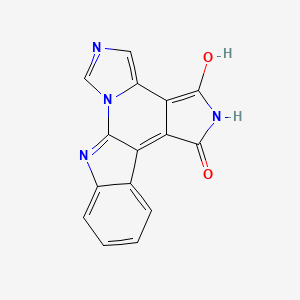

Isogranulatimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

219829-00-2 |

|---|---|

Molecular Formula |

C15H8N4O2 |

Molecular Weight |

276.25 g/mol |

IUPAC Name |

8-hydroxy-2,4,9,19-tetrazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one |

InChI |

InChI=1S/C15H8N4O2/c20-14-11-9-5-16-6-19(9)13-10(12(11)15(21)18-14)7-3-1-2-4-8(7)17-13/h1-6,20H,(H,18,21) |

InChI Key |

KUWAFJHRXZRHJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C(NC4=O)O)C5=CN=CN5C3=N2 |

Origin of Product |

United States |

Foundational & Exploratory

Isogranulatimide: A Marine-Derived G2 Checkpoint Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isogranulatimide is a polycyclic aromatic alkaloid first isolated from the Brazilian marine ascidian, Didemnum granulatum.[1][2][3] This natural product has garnered significant interest within the scientific community due to its potent and specific activity as a G2 cell cycle checkpoint inhibitor, a crucial mechanism in cancer therapy.[1][2][3][4] This technical guide provides an in-depth overview of the natural source, isolation, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. It includes a detailed experimental protocol for its isolation, quantitative data, and a visualization of its signaling pathway.

Natural Source and Isolation

This compound is a secondary metabolite produced by the marine tunicate Didemnum granulatum, a colonial sea squirt found in the waters off the coast of Brazil.[1][2][3] Its isolation from the crude methanolic extract of the ascidian is achieved through a multi-step process known as bioassay-guided fractionation. This technique involves systematically separating the components of the extract and testing the biological activity of each fraction to guide the purification of the active compound.

Quantitative Data

The isolation of this compound from its natural source is a meticulous process with yields that are characteristic of marine natural product chemistry. The following table summarizes the quantitative data obtained from the bioassay-guided fractionation of Didemnum granulatum.

| Parameter | Value | Reference |

| Starting Material | Lyophilized Didemnum granulatum | J. Org. Chem. 1998, 63, 9850-9856 |

| Extraction Solvent | Methanol (B129727) | J. Org. Chem. 1998, 63, 9850-9856 |

| Final Yield of this compound (5) | ~1.0 mg from 25 g of crude extract | J. Org. Chem. 1998, 63, 9850-9856 |

Experimental Protocol: Bioassay-Guided Fractionation

The following protocol details the methodology for the isolation of this compound from Didemnum granulatum, as described in the primary literature.

1.2.1. Extraction:

-

Lyophilized specimens of Didemnum granulatum are exhaustively extracted with methanol (MeOH) at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

1.2.2. Solvent Partitioning:

-

The crude extract is subjected to solvent partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between hexane, carbon tetrachloride (CCl₄), and methanol/water.

1.2.3. Chromatographic Separation:

-

Sephadex LH-20 Chromatography: The active fraction from the solvent partitioning is further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol. Fractions are collected and monitored for G2 checkpoint inhibitory activity.

-

High-Performance Liquid Chromatography (HPLC): The active fractions from the Sephadex LH-20 column are then subjected to reversed-phase HPLC (RP-HPLC) using a C18 column. A gradient elution system, typically with a mobile phase of acetonitrile (B52724) and water, is employed to isolate the pure this compound.

1.2.4. Structure Elucidation:

-

The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Mechanism of Action: G2 Checkpoint Inhibition

This compound exerts its biological effect by inhibiting the G2 checkpoint of the cell cycle. This checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. In many cancer cells, the G1 checkpoint is defective, making them heavily reliant on the G2 checkpoint for survival after DNA damage. By inhibiting the G2 checkpoint, this compound can selectively induce mitotic catastrophe and cell death in cancer cells, particularly those with p53 mutations.[4]

Molecular Target: Checkpoint Kinase 1 (Chk1)

The primary molecular target of this compound is Checkpoint Kinase 1 (Chk1), a serine/threonine kinase that plays a pivotal role in the G2 DNA damage response pathway. This compound acts as a competitive inhibitor of ATP, binding to the ATP-binding pocket of Chk1. This binding event prevents Chk1 from phosphorylating its downstream targets, thereby abrogating the G2 checkpoint.

2.1.1. Kinase Inhibition Data:

| Kinase | IC₅₀ (µM) |

| Chk1 | 0.1 |

| GSK-3β | 0.5 |

Data from Jiang et al., Mol Cancer Ther. 2004;3(10):1221-7.

Signaling Pathway

The following diagram illustrates the G2 DNA damage checkpoint pathway and the inhibitory action of this compound.

Caption: G2 DNA Damage Checkpoint Pathway and Inhibition by this compound.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound against Chk1.

Caption: Experimental Workflow for an in vitro Chk1 Kinase Inhibition Assay.

Conclusion

This compound represents a promising lead compound for the development of novel anticancer agents. Its specific inhibition of the G2 checkpoint via direct targeting of Chk1 provides a clear mechanism of action that can be exploited for therapeutic benefit, especially in p53-deficient tumors. The detailed methodologies and data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance our understanding and application of this potent marine natural product. Further research into its synthesis, structure-activity relationships, and in vivo efficacy is warranted to fully realize its clinical potential.

References

- 1. Granulatimide and this compound, aromatic alkaloids with G2 checkpoint inhibition activity isolated from the Brazilian ascidian Didemnum granulatum: Structure elucidation and synthesis | UBC Chemistry [chem.ubc.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Isogranulatimide discovery and isolation from marine ascidians

A Technical Guide to the Discovery, Isolation, and Characterization of a Promising Anticancer Lead from Marine Ascidians

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogranulatimide, a novel aromatic alkaloid, has emerged as a significant lead compound in cancer research due to its specific inhibition of the G2 cell cycle checkpoint. First isolated from the marine ascidian Didemnum granulatum, this natural product has demonstrated potent and selective activity against key regulators of cell cycle progression, offering a promising avenue for the development of new anticancer therapeutics. This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound, including detailed experimental protocols, comprehensive quantitative data, and visualizations of its mechanism of action and isolation workflow.

Discovery and Biological Activity

This compound was discovered through a rational screening program aimed at identifying inhibitors of the G2 cell cycle checkpoint, a critical pathway that is often exploited by cancer cells to survive DNA damage. Crude methanol (B129727) extracts of the Brazilian ascidian Didemnum granulatum exhibited significant activity in a high-throughput assay designed to detect G2 checkpoint abrogation.[1] Subsequent bioassay-guided fractionation of the active extracts led to the isolation of this compound and its isomer, granulatimide.[1]

The primary molecular target of this compound has been identified as Checkpoint kinase 1 (Chk1), a key serine/threonine kinase that plays a central role in the G2 DNA damage checkpoint.[1][2][3] this compound binds to the ATP-binding pocket of Chk1, preventing its activation and thereby allowing cells with damaged DNA to prematurely enter mitosis, leading to apoptotic cell death.[2][3] This mechanism of action is particularly relevant for cancer cells with mutated p53, which are heavily reliant on the G2 checkpoint for survival after DNA damage induced by chemotherapy or radiation.[1][2]

Quantitative Data

Table 1: Bioactivity of this compound

| Target/Assay | IC50 Value | Cell Line(s) | Reference |

| Chk1 Inhibition | 0.1 µM | in vitro kinase assay | [2][3] |

| Glycogen Synthase Kinase-3β (GSK-3β) Inhibition | 0.5 µM | in vitro kinase assay | [2] |

| G2 Checkpoint Inhibition | Effective at concentrations > 1 µM | p53-mutated MCF-7 breast cancer cells | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ 11.75 (1H, s), 11.15 (1H, s), 8.88 (1H, d, J = 7.9 Hz), 8.42 (1H, s), 8.21 (1H, d, J = 8.5 Hz), 7.65 (1H, t, J = 7.7 Hz), 7.58 (1H, s), 7.49 (1H, t, J = 7.7 Hz) |

| ¹³C NMR (DMSO-d₆, 125 MHz) | δ 172.4, 170.9, 140.9, 137.9, 134.8, 130.2, 128.4, 126.3, 124.9, 123.8, 121.7, 120.9, 119.8, 113.4, 112.9, 112.3 |

| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺ calculated for C₁₈H₁₀N₄O₂: 315.0882; found: 315.0885 |

| Infrared (IR) Spectroscopy | νₘₐₓ 3410, 3280, 1705, 1640, 1580 cm⁻¹ |

Experimental Protocols

Isolation of this compound from Didemnum granulatum

The isolation of this compound is achieved through a multi-step bioassay-guided fractionation process.

1. Extraction:

-

Freeze-dried specimens of Didemnum granulatum are exhaustively extracted with methanol (MeOH) at room temperature.

-

The combined MeOH extracts are concentrated under reduced pressure to yield a crude extract.

2. Initial Fractionation (Size-Exclusion Chromatography):

-

The crude methanol extract is subjected to size-exclusion chromatography on a Sephadex LH-20 column.

-

Elution is performed with 100% methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) and for their ability to inhibit the G2 checkpoint.

3. Purification (Reverse-Phase High-Performance Liquid Chromatography):

-

The active fractions from the Sephadex LH-20 column are pooled and concentrated.

-

The resulting material is further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

A C18 column is typically used with a gradient elution system of acetonitrile (B52724) (ACN) in water (H₂O), often with a small percentage of a modifier like trifluoroacetic acid (TFA). A common gradient is a linear gradient from 30% ACN/H₂O to 100% ACN.

-

The elution is monitored by UV detection at multiple wavelengths (e.g., 254 nm and 280 nm).

-

Fractions corresponding to the peak of this compound are collected, and the solvent is removed under vacuum to yield the pure compound.

G2 Checkpoint Inhibition Assay

This cell-based assay is designed to identify compounds that abrogate the G2 checkpoint.

1. Cell Culture and Treatment:

-

A suitable cancer cell line with a defective p53 pathway (e.g., p53-mutated MCF-7) is cultured in appropriate media.

-

Cells are seeded in multi-well plates and allowed to adhere.

-

To induce DNA damage and arrest cells in the G2 phase, cells are treated with a DNA-damaging agent, such as γ-irradiation or a radiomimetic drug (e.g., bleomycin).

-

Following the induction of DNA damage, cells are incubated with the test compounds (e.g., fractions from the isolation process or pure this compound) at various concentrations. A known G2 checkpoint inhibitor (e.g., caffeine) can be used as a positive control.

2. Mitotic Arrest and Detection:

-

To trap cells that have overridden the G2 checkpoint and entered mitosis, a mitotic spindle poison (e.g., nocodazole) is added to the culture medium.

-

After a suitable incubation period, cells are fixed and stained with a DNA dye (e.g., DAPI) and an antibody that specifically recognizes a mitotic marker (e.g., anti-phospho-histone H3).

3. Analysis:

-

The percentage of mitotic cells is determined by fluorescence microscopy or high-content imaging.

-

A significant increase in the percentage of mitotic cells in the presence of a test compound compared to the vehicle control indicates G2 checkpoint inhibition.

Visualizations

Caption: Workflow for the isolation of this compound.

Caption: this compound's inhibition of the G2 checkpoint pathway.

References

- 1. High-throughput assay for G2 checkpoint inhibitors and identification of the structurally novel compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of the G2 DNA damage checkpoint and their potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isogranulatimide: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogranulatimide is a marine-derived alkaloid that has garnered significant interest within the scientific community for its potent and selective inhibition of Checkpoint Kinase 1 (Chk1), a critical regulator of the G2/M DNA damage checkpoint. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, alongside a summary of its quantitative inhibitory and cytotoxic activities. Furthermore, this guide elucidates the key signaling pathway modulated by this compound, offering insights into its potential as a therapeutic agent in oncology.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic aromatic alkaloid with a unique carbazole-maleimido-imidazole skeleton. Its chemical identity and key physicochemical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | Imidazo[1',5':1,6]pyrrolo[3',4':4,5]pyrido[2,3-b]indole-1,3(2H,8H)-dione |

| CAS Number | 219829-00-2 |

| Molecular Formula | C₁₅H₈N₄O₂ |

| Molecular Weight | 276.25 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)NC3=C2C4=C(C(=O)NC4=O)C5=CN=CN53 |

| InChI | InChI=1S/C15H8N4O2/c20-14-11-9-5-16-6-19(9)13-10(12(11)15(21)18-14)7-3-1-2-4-8(7)17-13/h1-6,17H,(H,18,20,21) |

| InChIKey | WXUJAQBSBZLVEV-UHFFFAOYSA-N |

| Physicochemical Property | Value |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

Biological Properties and Quantitative Data

This compound is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a key serine/threonine kinase involved in the G2/M DNA damage checkpoint. By inhibiting Chk1, this compound abrogates the cell cycle arrest, leading to premature mitotic entry and subsequent cell death in cancer cells with damaged DNA. It also exhibits inhibitory activity against Glycogen Synthase Kinase 3β (GSK-3β).

| Target | IC₅₀ | Assay Type |

| Checkpoint Kinase 1 (Chk1) | 0.1 µM (100 nM)[1][2][3] | In vitro kinase assay |

| Glycogen Synthase Kinase 3β (GSK-3β) | 0.5 µM[2][3] | In vitro kinase assay |

| Cell Line | Cancer Type | IC₅₀ (Cytotoxicity) |

| L1210 | Murine Leukemia | Data not available |

| DU145 | Human Prostate Carcinoma | Data not available |

| A549 | Human Non-small Cell Lung Carcinoma | Data not available |

| HT29 | Human Colon Carcinoma | Data not available |

Experimental Protocols

Isolation from Didemnum granulatum

This compound was first isolated from the marine ascidian Didemnum granulatum. The following is a general protocol based on published methods:

-

Extraction: The collected ascidian biomass is extracted with methanol (B129727).

-

Solvent Partitioning: The methanol extract is concentrated and partitioned between ethyl acetate (B1210297) and water.

-

Chromatography: The ethyl acetate fraction is subjected to multiple rounds of chromatographic separation, including silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

Chemical Synthesis

Several synthetic routes to this compound have been reported. A common strategy involves the following key steps:

-

Formation of the Indole (B1671886) Core: Synthesis of a suitably substituted indole derivative.

-

Annulation of the Imidazole (B134444) Ring: Construction of the imidazole ring onto the indole core.

-

Maleimide (B117702) Ring Formation: Cyclization to form the final maleimide moiety.

In Vitro Chk1 Inhibition Assay

The inhibitory activity of this compound against Chk1 can be determined using a radiometric or fluorescence-based in vitro kinase assay.

-

Reagents: Recombinant human Chk1 enzyme, a suitable substrate peptide (e.g., CHKtide), ATP (radiolabeled or unlabeled), and the test compound (this compound).

-

Procedure: a. The Chk1 enzyme is incubated with varying concentrations of this compound in a suitable assay buffer. b. The kinase reaction is initiated by the addition of the substrate peptide and ATP. c. After a defined incubation period, the reaction is stopped. d. The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., scintillation counting for radiolabeled ATP or fluorescence detection).

-

Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of the G2/M DNA damage checkpoint pathway. This pathway is a critical cellular surveillance mechanism that prevents cells with damaged DNA from entering mitosis.

In response to DNA damage, sensor kinases such as ATM and ATR are activated. These kinases, in turn, phosphorylate and activate Chk1. Activated Chk1 then phosphorylates and inactivates the phosphatase Cdc25. The inactivation of Cdc25 prevents the dephosphorylation and activation of the Cyclin B/Cdc2 complex, which is essential for mitotic entry. This leads to cell cycle arrest in the G2 phase, allowing time for DNA repair.

This compound, by directly inhibiting Chk1, prevents the inactivation of Cdc25. Consequently, the Cyclin B/Cdc2 complex remains active, leading to the abrogation of the G2 checkpoint. This forces cells with damaged DNA to prematurely enter mitosis, resulting in mitotic catastrophe and ultimately, apoptosis. This mechanism of action makes this compound a promising candidate for combination therapies with DNA-damaging agents in cancer treatment.

References

Isogranulatimide's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isogranulatimide is a marine-derived alkaloid that has garnered interest in oncology for its role as a G2-M checkpoint abrogator. Its primary mechanism of action involves the direct inhibition of Checkpoint Kinase 1 (Chk1), a crucial component of the DNA damage response pathway. By targeting Chk1, this compound disrupts the cell's ability to arrest in the G2 phase upon DNA damage, forcing p53-deficient cancer cells into premature and lethal mitosis, a process known as mitotic catastrophe. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and workflows.

Core Mechanism of Action: Chk1 Inhibition and G2 Checkpoint Abrogation

This compound is a potent inhibitor of the serine/threonine kinase Chk1, with a reported half-maximal inhibitory concentration (IC50) of 0.1 µM.[1][2] It also exhibits inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β) with an IC50 of 0.5 µM.[1][2] Notably, this compound is a more selective inhibitor of Chk1 compared to other staurosporine (B1682477) analogs like UCN-01, as it does not significantly inhibit Protein Kinase Cβ.[1]

The G2 checkpoint is a critical cellular surveillance mechanism that prevents cells with damaged DNA from entering mitosis (M phase).[3] In many cancer cells, the G1 checkpoint is non-functional due to mutations in the p53 tumor suppressor gene.[3] Consequently, these cells are heavily reliant on the G2 checkpoint for DNA repair and survival, especially when treated with DNA-damaging agents.

This compound's inhibition of Chk1 disrupts this crucial G2 checkpoint.[1][3] Chk1, when activated by the upstream kinase ATR in response to DNA damage, phosphorylates and inactivates the Cdc25C phosphatase.[4] Inactivated Cdc25C is sequestered in the cytoplasm, preventing it from dephosphorylating and activating the Cyclin B1/CDK1 complex, the master regulator of mitotic entry. By inhibiting Chk1, this compound allows Cdc25C to remain active, leading to the premature activation of the Cyclin B1/CDK1 complex and forcing the cell into mitosis despite the presence of DNA damage. This premature mitotic entry with unrepaired DNA leads to genomic instability, mitotic catastrophe, and ultimately, apoptotic cell death.[5][6]

Data Presentation

Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (µM) | Reference |

| Checkpoint Kinase 1 (Chk1) | 0.1 | [1][2] |

| Glycogen Synthase Kinase-3β (GSK-3β) | 0.5 | [1][2] |

Cytotoxicity of this compound Analogues in Cancer Cell Lines

While comprehensive cytotoxicity data for this compound across a wide range of cancer cell lines is limited in publicly available literature, studies on its analogues demonstrate its potential as an anticancer agent.

| Cell Line | Cancer Type | IC50 (µM) of Analogue | Reference |

| L1210 | Murine Leukemia | Data for various analogues available | [7] |

| DU145 | Human Prostate Carcinoma | Data for various analogues available | [7] |

| A549 | Human Non-small Cell Lung Carcinoma | Data for various analogues available | [7] |

| HT29 | Human Colon Carcinoma | Data for various analogues available | [7] |

Signaling Pathways and Experimental Workflows

This compound's Effect on the G2/M Checkpoint Signaling Pathway

Caption: this compound inhibits Chk1, leading to G2/M checkpoint abrogation and mitotic catastrophe.

Experimental Workflow: In Vitro Chk1 Kinase Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound against Chk1.

Experimental Workflow: G2 Checkpoint Abrogation Assay

Caption: Workflow to assess this compound's ability to abrogate the G2 checkpoint in cancer cells.

Experimental Protocols

In Vitro Chk1 Kinase Assay

This protocol describes a method to determine the IC50 value of this compound against Chk1 kinase.

Materials:

-

Recombinant human Chk1 enzyme

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP

-

Chk1 substrate (e.g., a synthetic peptide such as CHKtide)

-

This compound

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, combine the kinase assay buffer, recombinant Chk1 enzyme, and the Chk1 substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 20-30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

G2 Checkpoint Abrogation Assay by Flow Cytometry

This protocol outlines a method to assess the ability of this compound to override a DNA damage-induced G2 cell cycle arrest.

Materials:

-

p53-deficient cancer cell line (e.g., MCF-7 with dominant-negative p53)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., γ-irradiation source or etoposide)

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed the p53-deficient cancer cells in culture plates and allow them to adhere overnight.

-

Induce DNA damage by exposing the cells to a DNA damaging agent (e.g., γ-irradiation).

-

Immediately after inducing damage, treat the cells with various concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution by flow cytometry, acquiring data for at least 10,000 events per sample.

-

Quantify the percentage of cells in the G2/M phase of the cell cycle. A decrease in the percentage of cells in G2/M in the presence of this compound and DNA damage, compared to DNA damage alone, indicates G2 checkpoint abrogation.

Western Blot Analysis of Cdc25C Phosphorylation

This protocol is for detecting changes in the phosphorylation status of Cdc25C, a direct downstream target of Chk1.

Materials:

-

Cancer cell line

-

DNA damaging agent

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Cdc25C (Ser216), anti-total Cdc25C, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells and treat with a DNA damaging agent in the presence or absence of this compound for a specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Cdc25C (Ser216) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total Cdc25C and the loading control to ensure equal loading. A decrease in the phospho-Cdc25C signal relative to total Cdc25C in this compound-treated cells indicates Chk1 inhibition.

Conclusion

This compound represents a promising scaffold for the development of anticancer therapeutics due to its potent and selective inhibition of Chk1. Its ability to abrogate the G2 checkpoint in p53-deficient cancer cells provides a clear mechanism for its selective cytotoxicity towards tumor cells, particularly in combination with DNA-damaging agents. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and its analogues. Future studies focusing on a broader range of cancer cell lines, in vivo efficacy, and the potential for combination therapies will be crucial in translating the preclinical promise of this compound into clinical applications.

References

- 1. Inhibition of Chk1 by the G2 DNA damage checkpoint inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Ultrasensitivity in the regulation of Cdc25C by Cdk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inactivation of CHK1 and WEE1 induces mitotic catastrophe in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Co-inhibition of Notch1 and ChK1 triggers genomic instability and melanoma cell death increasing the lifespan of mice bearing melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activities of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Isogranulatimide: A Technical Guide to a Selective G2 Checkpoint Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of isogranulatimide, a marine alkaloid identified as a potent and selective inhibitor of the G2 DNA damage checkpoint. This document consolidates key findings on its mechanism of action, quantitative inhibitory data, experimental protocols, and its potential as a therapeutic agent to sensitize cancer cells to DNA-damaging treatments.

Introduction: The G2 Checkpoint and Cancer Therapy

Normal cells respond to DNA damage by activating cell cycle checkpoints, which halt progression through the cell cycle to allow for DNA repair.[1] The G2 checkpoint, specifically, prevents cells from entering mitosis (M phase) with damaged DNA.[1] Many cancer cells have a defective G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making them heavily reliant on the G2 checkpoint for survival after DNA damage.[1][2] This dependency presents a therapeutic window: inhibiting the G2 checkpoint can selectively sensitize p53-deficient cancer cells to DNA-damaging agents like chemotherapy and radiation.[1][3][4]

This compound is a natural compound with a unique indole (B1671886)/maleimide/imidazole (B134444) skeleton that was identified as a G2 checkpoint inhibitor through a phenotypic cell-based screen.[1][3][4] It represents a promising candidate for anticancer therapy due to its selective inhibition of a key G2 checkpoint kinase.[1][3]

Mechanism of Action: Targeting Checkpoint Kinase 1 (Chk1)

This compound exerts its G2 checkpoint inhibitory effect primarily through the direct inhibition of Checkpoint Kinase 1 (Chk1), a crucial serine/threonine kinase that regulates the G2/M transition.[1][2][3]

The G2 Checkpoint Signaling Pathway

Upon DNA damage, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are activated. ATR, in particular, phosphorylates and activates Chk1. Activated Chk1 then phosphorylates and inactivates the Cdc25C phosphatase.[5] In its active state, Cdc25C is responsible for dephosphorylating and activating the Cyclin B1/CDK1 complex, the master regulator of mitotic entry. By inhibiting Cdc25C, Chk1 prevents the activation of the Cyclin B1/CDK1 complex, leading to cell cycle arrest in the G2 phase.

This compound disrupts this pathway by directly inhibiting Chk1. This prevents the inactivation of Cdc25C, allowing for the activation of the Cyclin B1/CDK1 complex and forcing the cell to enter mitosis despite the presence of DNA damage, a process that often leads to mitotic catastrophe and cell death in cancer cells.

Structural Basis of Chk1 Inhibition

Crystallographic studies have revealed that this compound binds to the ATP-binding pocket of the Chk1 catalytic domain.[1][3][4] Similar to the well-known checkpoint inhibitor UCN-01, this compound forms hydrogen bonds with the backbone carbonyl oxygen of Glu85 and the amide nitrogen of Cys87 in Chk1.[1][3][4] However, a key difference lies in the interaction of the basic N15 of this compound's imidazole ring with Glu17 of Chk1.[1][3] This interaction induces a conformational change in the glycine-rich loop of the kinase, which is believed to be a significant contributor to its inhibitory activity.[1][3]

Quantitative Data: In Vitro Inhibitory Activity

This compound has been demonstrated to be a potent inhibitor of Chk1 with a high degree of selectivity over other kinases, including Protein Kinase C beta (PKCβ), which is strongly inhibited by UCN-01.

| Compound | Target Kinase | IC50 (µM) | Reference |

| This compound | Chk1 | 0.1 | [1][2][3] |

| Glycogen Synthase Kinase-3β (GSK-3β) | 0.5 | [1][3] | |

| Protein Kinase Cβ (PKCβ) | Not inhibitory | [1][3] | |

| UCN-01 | Chk1 | 0.007 | [1][3] |

| Protein Kinase Cβ (PKCβ) | 0.001 | [1][3] | |

| This compound Analogues | |||

| Granulatimide (B1238245) | Chk1 | Potent inhibitor | [4] |

| This compound B | Chk1 | Less potent than this compound | [4] |

| This compound C | Chk1 | Potent inhibitor | [4] |

Structure-Activity Relationship (SAR)

Studies on natural and synthetic analogues of this compound have provided insights into the structural features crucial for its G2 checkpoint inhibitory activity.

-

Imide Nitrogen: Alkylation of the imide nitrogen (e.g., in 10-methylthis compound) leads to a significant decrease in potency, highlighting the importance of this group, likely for hydrogen bonding.[1]

-

Basic Nitrogen in Imidazole Ring: The presence of a basic nitrogen at position 14 or 15 of the imidazole ring is critical for checkpoint inhibition.[1][3][4]

-

Imidazole vs. Pyrrole (B145914): Replacing the imidazole heterocycle with a pyrrole has been explored in synthetic analogues to modulate activity.[6]

-

Indole Moiety: Substitution of the indole unit with a 7-azaindole (B17877) has also been investigated in the design of new analogues.[6]

Experimental Protocols

In Vitro Chk1 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Chk1.

Objective: To determine the IC50 value of this compound against Chk1.

General Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing ATP, a suitable Chk1 substrate (e.g., a synthetic peptide), and purified recombinant Chk1 enzyme.

-

Compound Incubation: Add varying concentrations of this compound or a control inhibitor (e.g., UCN-01) to the reaction mixture. A DMSO control is also included.

-

Initiation and Incubation: Initiate the kinase reaction by adding a phosphate (B84403) source, such as [γ-³²P]ATP, and incubate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination: Stop the reaction, typically by adding a stop solution (e.g., phosphoric acid).

-

Quantification of Phosphorylation: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing. The amount of incorporated radiolabel is then quantified using a scintillation counter.

-

Data Analysis: Plot the percentage of Chk1 inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based G2 Checkpoint Inhibition Assay

This assay measures the ability of a compound to abrogate the G2 checkpoint in cells arrested in G2 phase following DNA damage.

Objective: To assess the G2 checkpoint inhibitory activity of this compound in a cellular context.

General Protocol:

-

Cell Culture and G2 Arrest: Culture a suitable cancer cell line (e.g., p53-deficient) and induce G2 arrest by treating with a DNA-damaging agent (e.g., γ-irradiation).[1][4]

-

Mitotic Block: Add a mitotic blocking agent, such as nocodazole, to trap cells that enter mitosis in the M phase.[1][4]

-

Compound Treatment: Expose the G2-arrested cells to various concentrations of this compound or control compounds for a defined period (e.g., 8 hours).[1][4]

-

Cell Fixation and Permeabilization: Fix the cells (e.g., with formaldehyde) and permeabilize them to allow for antibody entry.

-

Immunostaining: Stain the cells with an antibody against a mitotic marker, such as phospho-histone H3 (pH3), which is specific for cells in mitosis. A fluorescent secondary antibody is then used for detection.

-

Microscopy and Quantification: Analyze the cells using high-content imaging or fluorescence microscopy to determine the percentage of pH3-positive cells (i.e., cells that have entered mitosis).

-

Data Analysis: An increase in the percentage of mitotic cells in the presence of the compound indicates G2 checkpoint inhibition. Plot the percentage of mitotic cells against the compound concentration to determine the effective concentration.

Preclinical Efficacy

In preclinical studies, this compound has demonstrated its potential as a chemosensitizer. When used in combination with topoisomerase inhibitors such as topotecan (B1662842), irinotecan, or doxorubicin, this compound led to a significant additional decrease in the number of ovarian and colon carcinoma cells compared to treatment with the chemotherapeutic agent alone.[2] This effect was correlated with a decrease in the DNA damage-induced phosphorylation of Chk1 and CDC2.[2]

Furthermore, in vivo studies using nude mice with human ovarian tumor xenografts, the combination of topotecan (10 mg/kg) and this compound (30 mg/kg) resulted in an 82% reduction in tumor growth compared to topotecan alone.[2] Importantly, no adverse reactions were observed with this compound at doses up to 100 mg/kg, suggesting a favorable safety profile.[2]

Conclusion and Future Directions

This compound is a selective and potent inhibitor of the G2 DNA damage checkpoint that functions by targeting Chk1. Its distinct mechanism of action and favorable kinase selectivity profile, particularly its lack of activity against PKCβ, make it a promising candidate for further development.[1][3] Preclinical data strongly support its role as a chemosensitizer that can enhance the efficacy of DNA-damaging agents in cancer cells, especially those with p53 mutations.[2]

Future research should focus on further elucidating the pharmacokinetics and pharmacodynamics of this compound and its analogues, as well as exploring its efficacy in a broader range of cancer models. The synthesis of new analogues based on the established structure-activity relationships could lead to the development of even more potent and selective Chk1 inhibitors for clinical applications.[6][7]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Inhibition of Chk1 by the G2 DNA damage checkpoint inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design of granulatimide and this compound analogues as potential Chk1 inhibitors: Study of amino-platforms for their synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Isogranulatimide in Chk1 Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint kinase 1 (Chk1) is a critical serine/threonine-specific protein kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1] Its activation triggers cell cycle arrest to allow for DNA repair, and as such, it has emerged as a key target for cancer therapy, particularly in p53-deficient tumors that are heavily reliant on the G2 checkpoint for survival.[2][3][4] Isogranulatimide, a marine alkaloid derived from the ascidian Didemnum granulatum, has been identified as a potent and selective inhibitor of Chk1 kinase.[5][6] This technical guide provides an in-depth overview of the role of this compound in Chk1 inhibition, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Introduction to Chk1 and the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. To counteract these threats, cells have evolved a complex signaling network known as the DNA damage response (DDR). A key pathway in the DDR is the ATR-Chk1 signaling cascade, which is primarily activated by single-stranded DNA (ssDNA) that can arise from replication stress or UV-induced damage.[1][7] Upon activation by ATR, Chk1 phosphorylates a variety of downstream substrates to orchestrate cell cycle arrest, promote DNA repair, and in cases of severe damage, induce apoptosis.[8][9] This function makes Chk1 a master regulator of the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis.[1][10]

This compound: A Selective Chk1 Inhibitor

This compound is a natural product with a unique indole/maleimide/imidazole (B134444) skeleton.[2][11] It was identified as a G2 checkpoint inhibitor through a phenotypic cell-based screen.[2][3] Subsequent in vitro kinase assays revealed that this compound is a potent inhibitor of Chk1.[2][3]

Quantitative Inhibitory Data

The inhibitory activity of this compound against Chk1 and other kinases has been quantified, highlighting its selectivity.

| Kinase | This compound IC50 (µM) | UCN-01 IC50 (µM) | Reference |

| Chk1 | 0.1 | 0.007 | [2][3] |

| Glycogen Synthase Kinase-3β (GSK-3β) | 0.5 | Not Reported | [2][3] |

| Protein Kinase Cβ (PKCβ) | Not Inhibited | 0.001 | [2][3] |

Table 1: Comparison of the in vitro inhibitory activity (IC50) of this compound and UCN-01 against various kinases.

Mechanism of Action

Crystallographic studies of the Chk1 catalytic domain in complex with this compound have elucidated its mechanism of action.[2][3] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Chk1.[2][11][12] This binding is stabilized by hydrogen bonds with the backbone carbonyl oxygen of Glu85 and the amide nitrogen of Cys87.[2][3] A key feature of this compound's interaction with Chk1 is the interaction of its basic N15 atom in the imidazole ring with Glu17 of the kinase.[2][3] This interaction induces a conformational change in the glycine-rich loop of Chk1, which is believed to contribute significantly to its inhibitory effect.[2][3]

Experimental Protocols

In Vitro Chk1 Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of this compound against Chk1 kinase.

Materials:

-

Recombinant human Chk1 enzyme

-

Biotinylated peptide substrate (e.g., a peptide derived from Cdc25C)

-

ATP (Adenosine triphosphate)

-

This compound (or other test compounds)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

Streptavidin-coated plates

-

Phospho-specific antibody against the substrate peptide

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a streptavidin-coated microplate, add the biotinylated peptide substrate and allow it to bind. Wash the plate to remove unbound substrate.

-

Add the recombinant Chk1 enzyme to each well.

-

Add the different concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA or by washing the plate.

-

Add the phospho-specific primary antibody and incubate to allow binding to the phosphorylated substrate.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

After incubation and washing, add the TMB substrate and allow color to develop.

-

Stop the color development with the stop solution.

-

Measure the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Chk1 Signaling Pathway and this compound Inhibition

Caption: ATR-Chk1 signaling pathway in response to DNA damage and its inhibition by this compound.

Experimental Workflow for Chk1 Inhibition Assay

References

- 1. CHEK1 - Wikipedia [en.wikipedia.org]

- 2. Inhibition of Chk1 by the G2 DNA damage checkpoint inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Design of granulatimide and this compound analogues as potential Chk1 inhibitors: Study of amino-platforms for their synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Isogranulatimide: A Targeted Approach for p53-Deficient Cancers by G2 Checkpoint Abrogation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 is a cornerstone of genomic integrity, orchestrating cell cycle arrest and apoptosis in response to cellular stress. Its frequent inactivation in human cancers presents a significant therapeutic challenge. Isogranulatimide, a marine alkaloid, has emerged as a promising agent that demonstrates selective cytotoxicity towards p53-deficient cancer cells. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to the effects of this compound on cancer cells lacking functional p53. This compound functions as a G2 checkpoint inhibitor, primarily by targeting Checkpoint Kinase 1 (Chk1). In p53-deficient cells, which are reliant on the G2 checkpoint for DNA repair, inhibition of Chk1 by this compound in combination with DNA-damaging agents leads to mitotic catastrophe and selective cell death. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring novel therapeutic strategies for p53-mutated cancers.

Mechanism of Action: G2 Checkpoint Abrogation in p53-Deficient Cells

In response to DNA damage, normal cells with wild-type p53 can arrest the cell cycle at the G1 phase, allowing time for DNA repair before replication. However, cancer cells with mutated or deficient p53 lack this G1 checkpoint and are therefore heavily dependent on the G2 checkpoint to repair DNA damage before entering mitosis. This compound exploits this dependency.

This compound has been identified as a potent inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the G2 DNA damage checkpoint signaling pathway.[1] Chk1 is activated in response to DNA damage and subsequently phosphorylates and inactivates the Cdc25 phosphatase. Inactivated Cdc25 is unable to dephosphorylate and activate the Cyclin B-Cdk1 complex, which is essential for entry into mitosis. By inhibiting Chk1, this compound prevents the G2 arrest, forcing p53-deficient cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1]

This selective mechanism of action makes this compound a promising candidate for combination therapy with DNA-damaging agents such as gamma-irradiation or topoisomerase inhibitors. In p53-deficient tumors, the addition of this compound is expected to significantly enhance the efficacy of these genotoxic treatments.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (µM) | Reference |

| Checkpoint Kinase 1 (Chk1) | 0.1 | Roberge, M. et al. Cancer Res. 1998. |

Note: While the selective killing of p53-deficient cancer cells by this compound in combination with DNA-damaging agents has been demonstrated qualitatively, specific comparative IC50 values for cytotoxicity in isogenic p53-proficient versus p53-deficient cell lines were not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in p53-Deficient Cancer Cells

Caption: this compound inhibits Chk1, abrogating the G2 checkpoint in p53-deficient cells.

Experimental Workflow for Assessing this compound's Effect

Caption: Workflow for evaluating this compound's selective cytotoxicity.

Experimental Protocols

G2 Checkpoint Inhibition Assay

This protocol is based on the cell-based assay developed by Roberge et al. (1998) to identify G2 checkpoint inhibitors.

Objective: To determine the ability of this compound to abrogate the G2 checkpoint induced by DNA damage.

Materials:

-

p53-deficient cancer cell line (e.g., MCF-7 p53-null)

-

Complete cell culture medium

-

Gamma-irradiator or other DNA-damaging agent

-

This compound

-

Nocodazole (B1683961) (mitotic blocker)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 70% ethanol)

-

Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3)

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP-conjugated anti-mouse IgG)

-

Enzyme substrate (e.g., TMB)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Induce DNA damage by exposing the cells to a dose of gamma-irradiation known to cause G2 arrest.

-

Incubate the cells for a period sufficient to allow accumulation in the G2 phase (e.g., 16-24 hours).

-

Add various concentrations of this compound to the wells. Include a vehicle control.

-

Simultaneously, add nocodazole to all wells to trap any cells that enter mitosis.

-

Incubate for an additional period (e.g., 4-8 hours) to allow for checkpoint abrogation and entry into mitosis.

-

Fix and permeabilize the cells.

-

Incubate with the primary antibody against the mitotic marker.

-

Wash and incubate with the enzyme-conjugated secondary antibody.

-

Wash and add the enzyme substrate.

-

Measure the absorbance using a microplate reader. An increase in the signal indicates an increase in the number of cells entering mitosis, and thus, G2 checkpoint abrogation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound and a DNA-damaging agent.

Materials:

-

p53-deficient and p53-proficient cancer cell lines

-

Complete cell culture medium

-

DNA-damaging agent

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with the DNA-damaging agent alone, this compound alone, the combination of both, or vehicle control.

-

Incubate for a specified time (e.g., 24, 48 hours).

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the cell cycle distribution of cells treated with this compound and a DNA-damaging agent.

Materials:

-

p53-deficient and p53-proficient cancer cell lines

-

Complete cell culture medium

-

DNA-damaging agent

-

This compound

-

PBS

-

Cold 70% ethanol (B145695)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells and treat them as described in the apoptosis assay protocol.

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the selective targeting of p53-deficient cancers. Its mechanism of action, centered on the inhibition of Chk1 and the subsequent abrogation of the G2 checkpoint, provides a clear rationale for its use in combination with DNA-damaging therapies. The data presented in this guide underscore the potential of this strategy.

Future research should focus on:

-

Quantitative comparison of cytotoxicity: Performing detailed studies to compare the IC50 values of this compound in combination with various DNA-damaging agents in isogenic p53-proficient and p53-deficient cell lines.

-

In vivo efficacy: Expanding preclinical in vivo studies to a broader range of p53-deficient tumor models to further validate the therapeutic potential.

-

Pharmacokinetics and pharmacodynamics: Characterizing the ADME (absorption, distribution, metabolism, and excretion) properties of this compound to optimize dosing and delivery.

-

Combination with other targeted therapies: Investigating the synergistic effects of this compound with other targeted agents, such as PARP inhibitors, which are also effective in cancers with DNA repair deficiencies.

By addressing these areas, the full therapeutic potential of this compound and related G2 checkpoint inhibitors can be realized, offering a new avenue for the treatment of a large and challenging subset of human cancers.

References

The Biological Activity of Isogranulatimide and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogranulatimide, a marine alkaloid, and its synthetic analogues have emerged as a promising class of compounds in cancer research. Their primary mechanism of action involves the inhibition of Checkpoint kinase 1 (Chk1), a critical regulator of the G2/M cell cycle checkpoint. This disruption of the cell cycle preferentially sensitizes cancer cells, particularly those with p53 mutations, to DNA damaging agents. This technical guide provides a comprehensive overview of the biological activity of this compound and its analogues, detailing their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Checkpoints at various stages of the cell cycle monitor for DNA damage and halt progression until repairs are complete. Many cancer cells have a defective G1 checkpoint due to mutations in the p53 tumor suppressor gene, making them heavily reliant on the G2/M checkpoint for survival after DNA damage.[1] This dependency presents a therapeutic window for agents that can abrogate the G2/M checkpoint, leading to mitotic catastrophe and selective killing of cancer cells.

This compound is a naturally occurring compound that has been identified as a potent G2 checkpoint inhibitor.[2] Its unique indole-maleimide-imidazole scaffold has been the basis for the synthesis of numerous analogues aimed at improving potency, selectivity, and pharmacokinetic properties. This guide will delve into the molecular mechanisms underlying the activity of these compounds and provide practical information for researchers in the field.

Mechanism of Action: Inhibition of the Chk1 Signaling Pathway

The primary molecular target of this compound and its analogues is Checkpoint kinase 1 (Chk1).[2] Chk1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response and G2/M checkpoint control.

Upon DNA damage, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are activated. ATR then phosphorylates and activates Chk1. Activated Chk1, in turn, phosphorylates and inactivates the Cdc25 phosphatase family. Inactivated Cdc25 is unable to dephosphorylate and activate the Cyclin B1/Cdk1 complex, which is the master regulator of entry into mitosis. This cascade effectively halts the cell cycle at the G2/M transition, allowing time for DNA repair.

This compound acts as an ATP-competitive inhibitor of Chk1, binding to the ATP-binding pocket of the kinase.[2] This inhibition prevents the phosphorylation of Chk1's downstream targets, including Cdc25. As a result, the G2/M checkpoint is abrogated, and cells with damaged DNA are forced to enter mitosis, leading to apoptosis.

Signaling Pathway Diagram

Caption: The Chk1 signaling pathway in G2/M checkpoint control and its inhibition by this compound.

Quantitative Biological Data

The biological activity of this compound and its analogues has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of these compounds.

Table 1: Chk1 Kinase Inhibition by this compound and Analogues

| Compound | Chk1 IC50 (µM) | Reference |

| This compound | 0.1 | [2] |

| Granulatimide | 0.25 | [2] |

| This compound B | >1 | [2] |

| 10-methylthis compound | >10 | [2] |

| Analogue 24 | 0.08 | [1] |

| Analogue 26 | 0.12 | [1] |

Table 2: Cytotoxicity of this compound and Analogues against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | L1210 (Murine Leukemia) | >10 | [1] |

| This compound | DU145 (Human Prostate Carcinoma) | >10 | [1] |

| This compound | A549 (Human Non-small Cell Lung Carcinoma) | >10 | [1] |

| This compound | HT29 (Human Colon Carcinoma) | >10 | [1] |

| Analogue 4a | A549, U373, LoVo, MCF-7, HS683, PC-3, OE21, B16F10 | 10 - 20 | [3] |

| Analogue 9a | A549, U373, LoVo, MCF-7, HS683, PC-3, OE21, B16F10 | 10 - 20 | [3] |

| Analogue 9e | A549, U373, LoVo, MCF-7, HS683, PC-3, OE21, B16F10 | 10 - 20 | [3] |

Experimental Protocols

G2 Checkpoint Inhibition Assay

This assay measures the ability of a compound to abrogate the G2 cell cycle arrest induced by DNA damage.

Methodology:

-

Cell Culture: Plate a human cancer cell line with a deficient p53 pathway (e.g., HT29) in 96-well plates and allow them to adhere overnight.

-

Induction of G2 Arrest: Expose the cells to a DNA damaging agent, such as doxorubicin (B1662922) (e.g., 0.2 µg/mL), for a sufficient time to induce G2 arrest (e.g., 16-24 hours).

-

Compound Treatment: Add various concentrations of the test compound (this compound or its analogues) to the wells. Include a positive control (e.g., a known G2 checkpoint inhibitor) and a negative control (vehicle).

-

Mitotic Arrest: Add a mitotic spindle poison, such as nocodazole (B1683961) (e.g., 0.1 µg/mL), to trap cells that overcome the G2 checkpoint in mitosis. Incubate for an appropriate time (e.g., 18-24 hours).

-

Fixation and Staining: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them. Stain the cells with an antibody specific for a mitotic marker, such as phospho-histone H3 (Ser10), and a DNA stain (e.g., DAPI).

-

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the percentage of mitotic cells (phospho-histone H3 positive) relative to the total number of cells (DAPI positive). The IC50 for G2 checkpoint abrogation is the concentration of the compound that results in a 50% increase in the mitotic index compared to the doxorubicin-only treated cells.

In Vitro Chk1 Kinase Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of Chk1.

Methodology:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human Chk1 enzyme, a specific Chk1 substrate (e.g., a peptide derived from Cdc25C), and ATP in a kinase reaction buffer.

-

Compound Addition: Add various concentrations of the test compound to the reaction wells. Include a positive control (e.g., a known Chk1 inhibitor) and a negative control (vehicle).

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate (B84403) into the substrate.

-

ELISA-based Assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Luminescence-based Assay: Using a system that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis: Calculate the percentage of Chk1 inhibition for each compound concentration relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours). Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental and Logical Workflows

Workflow for G2 Checkpoint Inhibition Assay

Caption: A streamlined workflow for the G2 checkpoint inhibition assay.

Logical Relationship in Drug Discovery

Caption: The logical progression from a natural product to clinical development.

Conclusion

This compound and its analogues represent a compelling class of anti-cancer agents that selectively target the G2/M checkpoint through the inhibition of Chk1. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to advance these compounds towards clinical application. Further structure-activity relationship studies and in vivo evaluations are crucial next steps in realizing the full therapeutic potential of this promising class of molecules.

References

Isogranulatimide: A Technical Guide to its Potential as a Cancer Therapy Sensitizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogranulatimide, a marine alkaloid, has emerged as a promising agent for sensitizing cancer cells to conventional therapies. Its primary mechanism of action involves the inhibition of Checkpoint Kinase 1 (Chk1), a critical regulator of the G2/M cell cycle checkpoint. By abrogating this checkpoint, this compound can selectively enhance the cytotoxicity of DNA-damaging agents in cancer cells, particularly those with p53 mutations. This technical guide provides a comprehensive overview of this compound's mechanism of action, its potential in combination therapies, and detailed experimental protocols for its investigation.

Introduction

Standard cancer treatments like chemotherapy and radiation therapy often face challenges due to intrinsic or acquired resistance. A key mechanism of resistance involves the activation of cell cycle checkpoints, which allow cancer cells to repair DNA damage and survive treatment. The G2/M checkpoint, in particular, is crucial for preventing cells with damaged DNA from entering mitosis. This compound, an indole (B1671886) maleimide (B117702) alkaloid, has been identified as a potent inhibitor of Chk1, a key kinase in the G2 checkpoint pathway.[1][2] This inhibitory action makes this compound a compelling candidate for a cancer therapy sensitizer, with the potential to overcome resistance and improve the efficacy of existing treatments. This guide will delve into the technical details of this compound's function and provide methodologies for its further exploration.

Mechanism of Action

This compound's primary molecular target is Checkpoint Kinase 1 (Chk1).[1][2] It also exhibits inhibitory activity against Glycogen Synthase Kinase 3β (GSK-3β).[1]

Inhibition of Chk1 and G2 Checkpoint Abrogation

In response to DNA damage, ataxia telangiectasia and Rad3-related (ATR) kinase phosphorylates and activates Chk1. Activated Chk1 then phosphorylates and inactivates the Cdc25C phosphatase.[2] In its active state, Cdc25C is responsible for removing inhibitory phosphates from the Cyclin B1-Cdk1 complex, which is the master regulator of entry into mitosis. By inhibiting Chk1, this compound prevents the inactivation of Cdc25C. This leads to the premature activation of the Cyclin B1-Cdk1 complex, forcing the cell to bypass the G2 checkpoint and enter mitosis with damaged DNA.[2][3] This process, known as mitotic catastrophe, ultimately results in apoptotic cell death.[4][5] This mechanism is particularly effective in p53-deficient cancer cells, which lack a functional G1 checkpoint and are therefore more reliant on the G2 checkpoint for survival after DNA damage.[1][6]

Inhibition of GSK-3β

This compound also inhibits GSK-3β, a serine/threonine kinase involved in numerous cellular processes, including cell proliferation, apoptosis, and differentiation.[1][7] The role of GSK-3β in cancer is complex, as it can act as both a tumor suppressor and a promoter depending on the context.[8] Inhibition of GSK-3β has been shown to sensitize some cancer cells to chemotherapy.[9] The contribution of GSK-3β inhibition to the overall sensitizing effect of this compound requires further investigation.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Target | IC50 (µM) | Reference |

| Chk1 | 0.1 | [1] |

| GSK-3β | 0.5 | [1] |

Table 1: In vitro inhibitory activity of this compound.

| Combination | Cell Line | Effect | Reference |

| This compound + γ-irradiation | MCF-7 (p53-deficient) | Selective killing of p53-deficient cells | [6] |

| This compound + Topotecan/Irinotecan | Colon Carcinoma | Significant additional decrease in cell number | [10] |

| This compound + Doxorubicin | Ovarian Cancer | Significant additional decrease in cell number | [10] |

Signaling Pathways and Experimental Workflows

This compound's Mechanism of G2 Checkpoint Abrogation

Caption: this compound inhibits Chk1, leading to G2 checkpoint abrogation and mitotic catastrophe.

Experimental Workflow for Assessing Sensitization

References

- 1. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lack of p53 function promotes radiation-induced mitotic catastrophe in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effective drug combinations in breast, colon and pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined topoisomerase I inhibition for the treatment of metastatic colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-throughput assay for G2 checkpoint inhibitors and identification of the structurally novel compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycogen synthase kinase‐3β is a pivotal mediator of cancer invasion and resistance to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycogen synthase kinase 3β in tumorigenesis and oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Drug combination provides a one-two punch attack against colorectal cancer | Center for Cancer Research [ccr.cancer.gov]

Isogranulatimide: A Technical Guide to its Therapeutic Targets and Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Isogranulatimide is a naturally occurring aromatic alkaloid first isolated from the Brazilian ascidian Didemnum granulatum.[1] It belongs to a class of indole/maleimide/imidazole (B134444) compounds that have garnered significant interest for their biological activity.[2][3] Initially identified through a high-throughput, cell-based screen for inhibitors of the G2 DNA damage checkpoint, this compound has emerged as a promising candidate for cancer therapy.[1][4] Cancer cells, particularly those with a mutated or non-functional p53 tumor suppressor gene, rely heavily on the G2 checkpoint to repair DNA damage before entering mitosis.[2][5] By inhibiting this checkpoint, compounds like this compound can selectively sensitize cancer cells to the cytotoxic effects of DNA-damaging agents, representing a targeted therapeutic strategy.[4][6]

This technical guide provides an in-depth exploration of the molecular targets of this compound, focusing on its mechanism of action, cellular effects, and the experimental methodologies used for its characterization.

Primary Therapeutic Target: Checkpoint Kinase 1 (Chk1)

The principal therapeutic target of this compound is Checkpoint Kinase 1 (Chk1), a serine/threonine kinase that is a critical component of the DNA damage response pathway.[5][6][7]

2.1 Role of Chk1 in the G2/M DNA Damage Checkpoint

In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates Chk1.[8] Activated Chk1 then phosphorylates and inactivates the Cdc25 family of phosphatases.[8] This inactivation prevents the dephosphorylation and activation of the Cyclin-Dependent Kinase 1 (Cdk1), which is essential for entry into mitosis. The result is a cell cycle arrest at the G2/M transition, allowing time for DNA repair.[8]

Caption: Chk1 signaling pathway and the inhibitory action of this compound.

2.2 Mechanism of Chk1 Inhibition

This compound exhibits structural similarities to UCN-01, another known Chk1 inhibitor.[5][7] Crystallographic studies have revealed that this compound binds directly to the ATP-binding pocket of the Chk1 catalytic domain.[2][5] It forms hydrogen bonds with the backbone carbonyl oxygen of Glu85 and the amide nitrogen of Cys87, key residues in the kinase hinge region.[5] A unique interaction involves the basic nitrogen (N15) of this compound's imidazole ring with Glu17, inducing a conformational change in the glycine-rich loop of the kinase, which is thought to contribute significantly to its inhibitory activity.[5]

Quantitative Analysis of Kinase Inhibition

In vitro kinase assays have been instrumental in quantifying the potency and selectivity of this compound. The half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce a biological activity by 50%, is a key metric.[9]

| Kinase Target | This compound IC50 (µM) | UCN-01 IC50 (µM) | Reference |

| Chk1 | 0.1 | 0.007 | [2][5][7] |

| Glycogen Synthase Kinase-3β (GSK-3β) | 0.5 | Potent Submicromolar | [2][5] |

| Protein Kinase Cβ (PKCβ) | >10 (Not significantly inhibited) | 0.001 | [2][5][7] |

| Cdk1 | Weakly active | Potent Submicromolar | [2] |

| Chk2 | ~4.0 (40-fold less potent than Chk1) | Not specified | [2] |

| Other Kinases (Panel of 12) | Weak or no activity | Potent inhibitors of several | [2][5] |

Table 1: Comparative IC50 values of this compound and UCN-01 against various kinases.

As shown in Table 1, this compound is a potent inhibitor of Chk1. While it is less potent than UCN-01 against Chk1, it demonstrates a more favorable selectivity profile, notably lacking the potent inhibitory activity against PKCβ that is characteristic of UCN-01.[2][5][7] This selectivity makes this compound a valuable tool for specifically studying Chk1 function and a promising candidate for therapeutic development.[2][5]

Cellular Effects and Therapeutic Implications